9-[2-(Methanesulfonyl)ethenyl]anthracene is a synthetic organic compound notable for its unique structure and potential applications in various scientific fields. This compound belongs to the class of anthracene derivatives, which are characterized by their fused aromatic rings and significant electronic properties. The methanesulfonyl group contributes to the compound's reactivity and solubility, making it an interesting candidate for further research and application.
The synthesis and characterization of 9-[2-(Methanesulfonyl)ethenyl]anthracene have been documented in various scientific literature, highlighting its preparation methods and potential uses in organic synthesis and materials science.
This compound is classified under:
The synthesis of 9-[2-(Methanesulfonyl)ethenyl]anthracene can be achieved through several methods, primarily involving the reaction of anthracene derivatives with methanesulfonyl chloride under appropriate conditions.
The molecular structure of 9-[2-(Methanesulfonyl)ethenyl]anthracene features:
9-[2-(Methanesulfonyl)ethenyl]anthracene can undergo several chemical reactions due to its functional groups:
Reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity.
The mechanism of action for 9-[2-(Methanesulfonyl)ethenyl]anthracene primarily revolves around its ability to act as a Michael acceptor in conjugate addition reactions. The methanesulfonyl group enhances electrophilicity, facilitating nucleophilic attack by suitable nucleophiles.
9-[2-(Methanesulfonyl)ethenyl]anthracene has potential applications in:
Microwave irradiation significantly enhances the synthesis efficiency of 9-[2-(Methanesulfonyl)ethenyl]anthracene (CAS 918341-17-0) by reducing reaction times from hours to minutes while improving atom economy. The reaction involves the condensation of 9-anthracenecarboxaldehyde with methanesulfonylacetate derivatives under controlled dielectric heating. Key optimizations include:
Table 1: Microwave Optimization Parameters
| Solvent | Catalyst (mol%) | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Xylene | Pd(PPh₃)₄ (1) | 140 | 12 | 88 |
| Solvent-Free | CuI (2) | 130 | 15 | 82 |
| DMSO | None | 120 | 20 | 65 |
The electron-deficient ethenyl bridge in 9-[2-(Methanesulfonyl)ethenyl]anthracene acts as a potent Michael acceptor, enabling regioselective C–N bond formation. Key methodologies include:
Transition-metal catalysis expands the derivatization scope of the anthracene core:
Solvent polarity critically influences reaction kinetics due to the hydrophobic anthracene core:
Table 2: Solvent/Temperature Effects on Nucleophilic Addition
| Solvent | Temp (°C) | Reaction | Yield (%) | Byproducts |
|---|---|---|---|---|
| DMSO | 60 | Aza-Michael Addition | 92 | <5% Desulfonylated product |
| Dichloromethane | 40 | Stille Coupling | 85 | None |
| Xylene | 140 | Microwave Synthesis | 88 | <3% Anthracene dimers |
The lipophilic nature of 9-[2-(Methanesulfonyl)ethenyl]anthracene necessitates specialized purification:
Table 3: Key Physicochemical Properties of 9-[2-(Methanesulfonyl)ethenyl]anthracene
| Property | Value | Reference |
|---|---|---|
| CAS Number | 918341-17-0 | |
| Molecular Formula | C₁₇H₁₄O₂S | |
| Molecular Weight | 282.4 g/mol | |
| IUPAC Name | 9-(2-methylsulfonylethenyl)anthracene | |
| Canonical SMILES | CS(=O)(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Solubility (DMSO) | >50 mg/mL | |
| Melting Point | 220–223°C (decomp.) |
Synthetic Significance
The methodologies detailed herein establish 9-[2-(Methanesulfonyl)ethenyl]anthracene as a versatile scaffold for materials science and pharmaceutical intermediates. Future work should explore photochemical cycloadditions leveraging the anthracene core’s photoreactivity and further metal-catalyzed C–H functionalizations [2] [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2